molecular formula C15H15NO2S B13253257 6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline CAS No. 89070-56-4

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline

Cat. No.: B13253257
CAS No.: 89070-56-4
M. Wt: 273.4 g/mol
InChI Key: GCLAPQKHEAKADN-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound is characterized by the presence of a thiophene ring attached to a dihydroisoquinoline core, which is further substituted with two methoxy groups at positions 6 and 7. It is primarily used in research settings, particularly in the fields of proteomics and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and thiophene-2-carboxaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 6,7-dimethoxy-1-tetralone and thiophene-2-carboxaldehyde in the presence of a suitable base, such as sodium hydride, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the dihydroisoquinoline core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-(phenyl)-3,4-dihydroisoquinoline: Similar structure but with a phenyl group instead of a thiophene ring.

    6,7-Dimethoxy-1-(pyridin-2-yl)-3,4-dihydroisoquinoline: Contains a pyridine ring instead of a thiophene ring.

    6,7-Dimethoxy-1-(furan-2-yl)-3,4-dihydroisoquinoline: Features a furan ring in place of the thiophene ring.

Uniqueness

6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.

Properties

CAS No.

89070-56-4

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

6,7-dimethoxy-1-thiophen-2-yl-3,4-dihydroisoquinoline

InChI

InChI=1S/C15H15NO2S/c1-17-12-8-10-5-6-16-15(14-4-3-7-19-14)11(10)9-13(12)18-2/h3-4,7-9H,5-6H2,1-2H3

InChI Key

GCLAPQKHEAKADN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CS3)OC

Origin of Product

United States

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